2-Hydrazinyl-5-(trifluoromethyl)pyrimidine
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Overview
Description
2-Hydrazinyl-5-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C₅H₅F₃N₄ It is known for its unique structure, which includes a trifluoromethyl group attached to a pyrimidine ring, and a hydrazinyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyrimidine with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction proceeds as follows:
2-chloro-5-(trifluoromethyl)pyrimidine+hydrazine hydrate→this compound+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-5-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine group.
Substitution: The hydrazinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or copper and are carried out under inert atmosphere conditions.
Major Products Formed
Oxidation: Formation of oxides or nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
2-Hydrazinyl-5-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an anticancer and antiviral agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. Pathways involved include inhibition of enzyme activity and disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydrazinyl-5-(trifluoromethyl)pyridine
- 2-Hydrazino-4-(trifluoromethyl)pyrimidine
- 2-Hydrazinyl-5-(trifluoromethyl)benzene
Uniqueness
2-Hydrazinyl-5-(trifluoromethyl)pyrimidine is unique due to its specific combination of a pyrimidine ring with both a hydrazinyl and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
[5-(trifluoromethyl)pyrimidin-2-yl]hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N4/c6-5(7,8)3-1-10-4(12-9)11-2-3/h1-2H,9H2,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEDZRGBKSZJOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)NN)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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